molecular formula C8H13ClN4 B072442 4-Chloro-2,6-bis(dimethylamino)pyrimidine CAS No. 1202-22-8

4-Chloro-2,6-bis(dimethylamino)pyrimidine

Cat. No.: B072442
CAS No.: 1202-22-8
M. Wt: 200.67 g/mol
InChI Key: WOYUZQVWDISJCF-UHFFFAOYSA-N
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Description

4-Chloro-2,6-bis(dimethylamino)pyrimidine is a heterocyclic aromatic compound with the molecular formula C8H13ClN4. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely recognized for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-bis(dimethylamino)pyrimidine typically involves the nucleophilic substitution of 4,6-dichloropyrimidine with dimethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF). The reaction proceeds as follows:

4,6-Dichloropyrimidine+2(Dimethylamine)This compound+HCl\text{4,6-Dichloropyrimidine} + 2 \text{(Dimethylamine)} \rightarrow \text{this compound} + \text{HCl} 4,6-Dichloropyrimidine+2(Dimethylamine)→this compound+HCl

The reaction is usually complete within a few hours, and the product can be isolated by filtration and purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,6-bis(dimethylamino)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form N-oxides, which may exhibit different biological activities.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, piperidine, or thiols in solvents like ethanol or DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Scientific Research Applications

4-Chloro-2,6-bis(dimethylamino)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-bis(dimethylamino)pyrimidine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes. Additionally, it may interact with nucleic acids, affecting DNA and RNA synthesis and function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4/c1-12(2)7-5-6(9)10-8(11-7)13(3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYUZQVWDISJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC(=N1)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152727
Record name 2,4-Pyrimidinediamine, 6-chloro-N,N,N',N'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202-22-8
Record name 2,4-Pyrimidinediamine, 6-chloro-N,N,N',N'-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Pyrimidinediamine, 6-chloro-N,N,N',N'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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